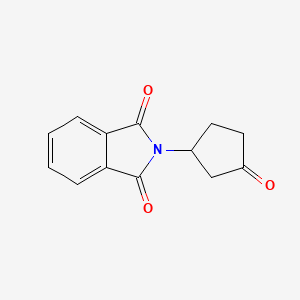

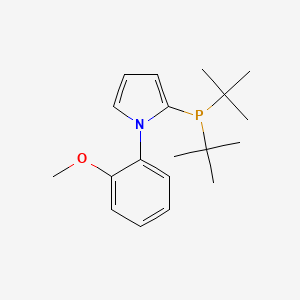

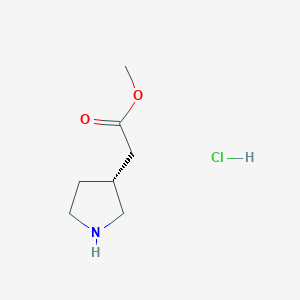

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole" is not explicitly detailed in the provided papers. However, the synthesis of sterically demanding phosphorus compounds, as seen in paper , involves strategies to stabilize the phosphorus center and control its geometry. The synthesis of pyrrole derivatives, as mentioned in paper , often aims to introduce functional groups that can confer desired biological activities, such as anti-inflammatory properties.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in paper , shows significant flattening of the phosphorus pyramid, which is indicative of strong electron delocalization. This characteristic is likely to be relevant for "2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole" as well, given the presence of a phosphorus atom and a pyrrole ring which are known to engage in electron delocalization.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes reactions with singlet oxygen, as seen in paper , and nucleophilic attack at phosphorus, as described in paper . These reactions are influenced by the presence of tert-butyl groups and the electronic nature of the phosphorus center. The compound may similarly undergo reactions that exploit the reactivity of the phosphorus atom and the pyrrole ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole" are not directly reported, the properties of related compounds can provide insights. For instance, the presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity . The aromatic nature of the pyrrole ring and its substituents can influence the compound's UV-Vis absorption and potential for electron delocalization .

Applications De Recherche Scientifique

Anti-hyperlipidemic Actions

A benzoic acid derivative, S-2E, has been reported to inhibit the biosynthesis of both sterol and fatty acids. It's known to lower blood cholesterol and triglyceride levels by converting into its active metabolite, S-2E-CoA, in the liver. This metabolite noncompetitively inhibits the enzymatic activities of 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. S-2E has been noted for its potential in the treatment of familial hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Antitumor and Anti-inflammatory Properties

Pyrrole derivatives, such as 5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1), have demonstrated antiproliferative activities in vitro. Studies involving rats have shown that D1 intake can reduce tumor number and total area significantly. Additionally, these derivatives have been observed to attenuate inflammation of colon, gastric, and jejunal mucosa, as well as the liver, suggesting their potential in therapeutic applications for conditions like colon cancer and inflammation-related disorders (Kuznietsova et al., 2015).

Inhibition of Neoplasia

Phenolic compounds, including some pyrrole derivatives, have shown inhibition of neoplasia. Specific phenolic compounds have demonstrated suppression of benzo(a)pyrene-induced neoplasia of the forestomach in mice. These findings are significant in evaluating the role of phenolic compounds in the reaction to exposure to chemical carcinogens and may hold potential in cancer prevention strategies (Wattenberg et al., 1980).

Enhancement of Quinone Reductase Activity

2(3)-tert-Butyl-4-hydroxyanisole (BHA), a widely used antioxidant food additive, has been reported to increase the quinone reductase activity in mouse tissues significantly. This enhancement may facilitate the metabolism of quinones to excreted conjugates, contributing to the protective effects against carcinogenesis and toxicity. The ability of certain pyrrole derivatives to modulate enzyme activities involved in xenobiotic metabolism is noteworthy (Benson et al., 1980).

Propriétés

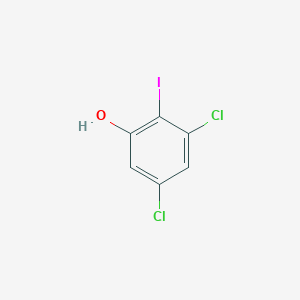

IUPAC Name |

ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALZQSOGOMZLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677355 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1053658-91-5 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)

![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)